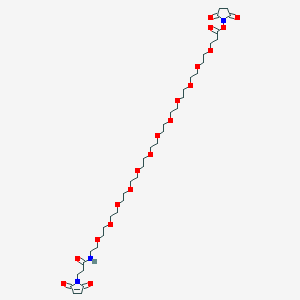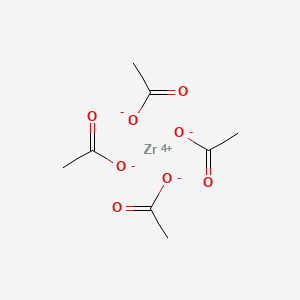
CID 11532466
Overview
Description
CID 11532466, also known as (4-(3-(4-chlorophenyl)-1-(pyridin-3-yl)-1H-pyrazol-4-yl)pyridin-2-yl)methanol, is a chemical compound that has been studied for its potential use in scientific research. This compound is synthesized using a specific method, and its mechanism of action has been investigated to determine its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of CID 11532466 is not fully understood, but it is believed to act by inhibiting specific enzymes that are involved in cell growth and proliferation. This inhibition leads to a decrease in the growth of cancer cells, and may also be responsible for the compound's effects on other diseases.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects, and may also have neuroprotective properties. Further research is needed to fully understand the range of effects of this compound.
Advantages and Limitations for Lab Experiments
CID 11532466 has a number of advantages for use in lab experiments. This compound is relatively easy to synthesize, and can be produced in high yields with high purity. Additionally, this compound has been shown to be effective in a range of experiments, making it a versatile tool for scientific research.
However, there are also limitations to the use of this compound in lab experiments. This compound may not be effective in all types of cancer cells, and its effects may vary depending on the specific cell lines used. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different applications.
Future Directions
There are a number of future directions for research on CID 11532466. One area of focus is on identifying the specific enzymes that are targeted by this compound, in order to better understand its mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different applications.
Another area of research is on the potential use of this compound in combination with other drugs or therapies. This compound may have synergistic effects when used in combination with other anti-cancer drugs, and may also be effective in combination with other treatments for other diseases.
Finally, there is a need for further investigation into the potential side effects of this compound, particularly in long-term use. This information will be important for determining the safety and efficacy of this compound for use in clinical trials and eventual use in humans.
Conclusion:
This compound is a promising compound for scientific research, with potential applications in cancer research and other areas of medicine. Further research is needed to fully understand its mechanism of action, optimal dosage and administration, and potential side effects. With continued investigation, this compound may prove to be a valuable tool for treating a range of diseases.
Scientific Research Applications
CID 11532466 has been studied for its potential use in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro, and has also been found to be effective in reducing tumor growth in animal models. Additionally, this compound has been investigated for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease.
properties
InChI |
InChI=1S/C21H42N3O2.BrH/c1-8-24(9-2,10-3)15-13-11-12-14-19(25)22-18-16-20(4,5)23(26)21(6,7)17-18;/h18H,8-17H2,1-7H3;1H | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQWUIVYFXHUMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCCCCC(=O)NC1CC(N(C(C1)(C)C)[O])(C)C.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
762245-84-1 | |
| Record name | 762245-84-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















